Comparative pKa Values Reveal Distinct Electronic Character Between 3-Pyridyl and 2-Pyridyl Isomers
The predicted acid dissociation constant (pKa) of N-(1-pyridin-3-ylethyl)formamide is 15.09±0.23 . In comparison, the 2-pyridyl positional isomer (CAS 854701-06-7) exhibits a higher predicted pKa of 15.29 [1]. This difference of approximately 0.2 log units indicates that the 3-pyridyl isomer is slightly more acidic, which can influence its ionization state at a given pH and consequently affect properties such as solubility, permeability, and molecular recognition.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 15.09±0.23 (predicted) |
| Comparator Or Baseline | 2-Pyridyl isomer (CAS 854701-06-7): 15.29 (predicted) |
| Quantified Difference | ΔpKa ≈ 0.2 (target is more acidic) |
| Conditions | Computational prediction (JChem for comparator); ChemicalBook prediction for target. |
Why This Matters
A measurable difference in pKa informs the selection of the 3-pyridyl isomer for applications where a specific protonation state or hydrogen-bonding pattern is required, ensuring experimental consistency and predictable ADME behavior.
- [1] ChemBase. (n.d.). N-[1-(pyridin-2-yl)ethyl]formamide (ChemBase ID 73498). Retrieved from http://www.chembase.cn/molecule-73498.html View Source
